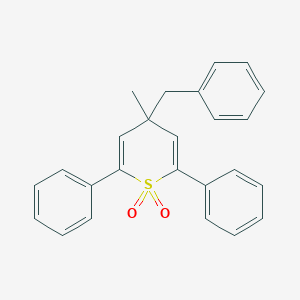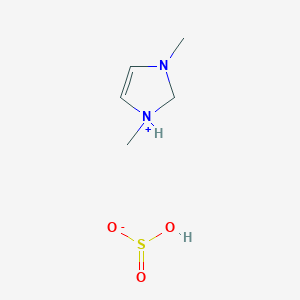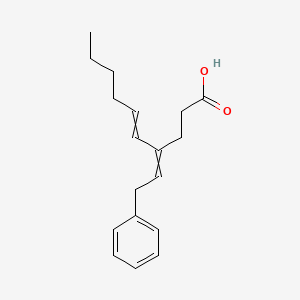
4-Benzyl-4-methyl-2,6-diphenyl-1lambda~6~-thiopyran-1,1(4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide is an organic compound belonging to the thiopyran family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide typically involves the oxidation of 4-benzyl-4-methyl-2,6-diphenyl-4H-thiopyran. One common method employs sodium metaperiodate as the oxidizing agent. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for 2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide back to the parent thiopyran.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiopyran ring.
Common Reagents and Conditions
Oxidation: Sodium metaperiodate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, Grignard reagents, or organolithium compounds.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Parent thiopyran.
Substitution: Various substituted thiopyrans depending on the reagents used.
Aplicaciones Científicas De Investigación
2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfur-containing heterocycle can participate in redox reactions, influencing cellular processes. Additionally, its aromatic rings can engage in π-π interactions with biological molecules, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Diphenyl-4H-thiopyran-4-one
- 2,6-Diphenyl-4H-pyran-4-one
- 2,6-Dimethyl-4H-thiopyran-4-one
Uniqueness
2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide stands out due to its unique combination of substituents, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
908587-56-4 |
|---|---|
Fórmula molecular |
C25H22O2S |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
4-benzyl-4-methyl-2,6-diphenylthiopyran 1,1-dioxide |
InChI |
InChI=1S/C25H22O2S/c1-25(17-20-11-5-2-6-12-20)18-23(21-13-7-3-8-14-21)28(26,27)24(19-25)22-15-9-4-10-16-22/h2-16,18-19H,17H2,1H3 |
Clave InChI |
PQAMOMKKUHTGHA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(S(=O)(=O)C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)
![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)

![4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile](/img/structure/B14181411.png)



![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B14181432.png)

![N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide](/img/structure/B14181447.png)
![(2-Sulfanylideneimidazolidine-1,3-diyl)bis[(pyridin-4-yl)methanone]](/img/structure/B14181464.png)
